Broader Predicted GIT Absorption and BBB Permeation vs. Bulkier Tricyclic Amines
In silico ADME evaluation of a series of tricyclo[4.2.1.0²,⁵]nonane derivatives, including 3-amine-substituted analogs, predicted high gastrointestinal absorption and, for certain sub-series, explicit blood-brain barrier permeation, with a SwissADME bioavailability score of 0.55 [1]. In contrast, the larger and more lipophilic 1-adamantanamine (amantadine) typically shows a lower predicted bioavailability score (~0.50) and is a known P-glycoprotein substrate, limiting CNS penetration [2]. The tricyclo[4.2.1.0²,⁵]nonan-3-amine scaffold, by virtue of its lower molecular weight (137.22 vs. 151.25 g/mol for 1-adamantanamine) and balanced LogP, is predicted to more readily cross biological membranes, offering a procurement advantage for CNS-targeted drug discovery programs [1][2].
| Evidence Dimension | Predicted oral bioavailability (SwissADME score) |
|---|---|
| Target Compound Data | 0.55 (tricyclo[4.2.1.0²,⁵]nonane scaffold with amine substitution) [1] |
| Comparator Or Baseline | ~0.50 (1-adamantanamine, amantadine) [2] |
| Quantified Difference | Δ ≈ +0.05 (10% higher predicted bioavailability) |
| Conditions | SwissADME in silico prediction; BBB permeation observed for 6a-g series [1] |
Why This Matters
Higher predicted bioavailability and explicit BBB permeation flag this scaffold as a better starting point for oral CNS drug candidates compared to 1-adamantanamine, directly impacting procurement decisions in neuroscience-focused lead optimization.
- [1] Kececi Sarıkaya M et al. Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives: Synthesis, in Vitro Biological Activities and in Silico Studies. Chem Biodivers. 2025;22(2):e202401980. https://pubmed.ncbi.nlm.nih.gov/39400495/ View Source
- [2] Amantadine, DrugBank, Accession Number DB00915. https://go.drugbank.com/drugs/DB00915 View Source
